molecular formula C11H21NO4 B1311264 Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate CAS No. 133171-74-1

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate

Cat. No.: B1311264
CAS No.: 133171-74-1
M. Wt: 231.29 g/mol
InChI Key: OPTWPGHKZJJUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate: is an organic compound with the molecular formula C11H21NO4. It is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of peptides and other complex organic molecules.
  • Acts as a protecting group for amines in multi-step organic synthesis.

Biology and Medicine:

  • Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
  • Used in the study of enzyme mechanisms and protein interactions.

Industry:

  • Utilized in the production of fine chemicals and intermediates for various industrial applications.

Safety and Hazards

“Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-aminobutanoic acid and tert-butyl chloroformate.

    Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding the free amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Hydrolysis: 4-(tert-butoxycarbonyl(methyl)amino)butanoic acid.

    Substitution: Various substituted butanoates depending on the nucleophile used.

    Reduction: Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanol.

Mechanism of Action

Mechanism:

  • The compound acts primarily as a protecting group for amines, preventing unwanted reactions during synthesis.
  • The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Molecular Targets and Pathways:

  • Targets include amine groups in peptides and other organic molecules.
  • Pathways involve the formation and cleavage of the Boc protecting group, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

    Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Similar structure but without the methyl group on the nitrogen atom.

    4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness:

  • Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate is unique due to the presence of both the Boc protecting group and the ester functionality, making it versatile in various synthetic applications.

Properties

IUPAC Name

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12(4)8-6-7-9(13)15-5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTWPGHKZJJUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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